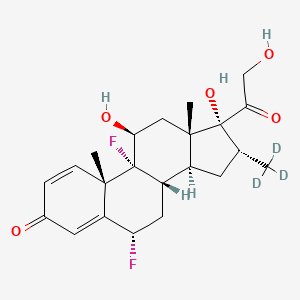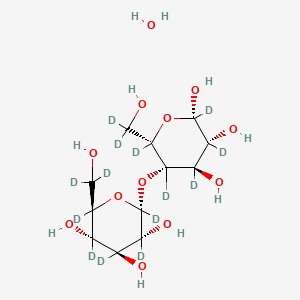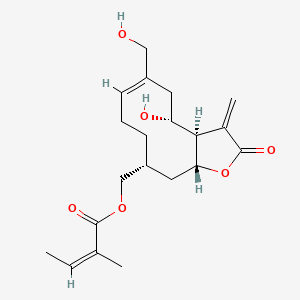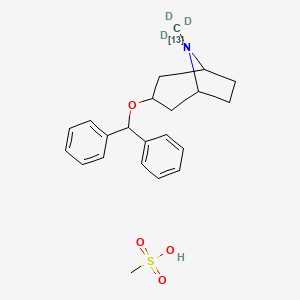
Flumethasone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flumethasone-d3 is a synthetic corticosteroid that is used primarily for its anti-inflammatory, antipruritic, and vasoconstrictive properties. It is a deuterated form of flumethasone, which means that it contains deuterium atoms instead of hydrogen atoms. This modification can be useful in pharmacokinetic studies as it allows for the tracking of the compound in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Flumethasone-d3 involves the incorporation of deuterium atoms into the flumethasone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:
Starting Material: The synthesis begins with a suitable steroidal precursor.
Deuteration: The precursor is subjected to deuteration using deuterated reagents or solvents. This step ensures the incorporation of deuterium atoms into the molecule.
Functionalization: The deuterated intermediate is then functionalized to introduce the necessary functional groups, such as hydroxyl and keto groups, to form the final this compound molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient and consistent production of the compound. Quality control measures are implemented to ensure the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions: Flumethasone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or other reduced forms.
Substitution: Substitution reactions can occur at various positions on the steroidal backbone, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Flumethasone-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of corticosteroids.
Biology: Employed in studies to understand the metabolism and pharmacokinetics of corticosteroids in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune conditions.
Industry: Utilized in the development and testing of pharmaceutical formulations and products.
Mechanism of Action
Flumethasone-d3 exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This complex then translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The resulting changes in gene expression lead to the anti-inflammatory, antipruritic, and vasoconstrictive effects of the compound. The molecular targets and pathways involved include the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation.
Comparison with Similar Compounds
Flumethasone: The non-deuterated form of Flumethasone-d3, used for similar therapeutic purposes.
Dexamethasone: Another corticosteroid with potent anti-inflammatory properties.
Betamethasone: A corticosteroid similar to flumethasone, used in various inflammatory conditions.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can provide advantages in pharmacokinetic studies by allowing for the tracking and differentiation of the compound from its non-deuterated counterparts. This can be particularly useful in research settings where precise measurement and analysis are required.
Properties
Molecular Formula |
C22H28F2O5 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-(trideuteriomethyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1/i1D3 |
InChI Key |
WXURHACBFYSXBI-SLFSQGSYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)







![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)


